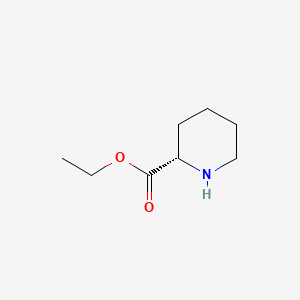

(S)-Ethyl piperidine-2-carboxylate

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

ethyl (2S)-piperidine-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-2-11-8(10)7-5-3-4-6-9-7/h7,9H,2-6H2,1H3/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZIKRGHFZTYTIT-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCCN1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1CCCCN1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201296165 | |

| Record name | Ethyl (2S)-2-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201296165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22328-78-5 | |

| Record name | Ethyl (2S)-2-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22328-78-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl (2S)-2-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201296165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of (S)-Ethyl piperidine-2-carboxylate

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Ethyl piperidine-2-carboxylate, also known as (S)-Ethyl pipecolinate, is a chiral heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. As a derivative of pipecolic acid, a homolog of proline, it serves as a crucial chiral building block for the synthesis of a wide array of biologically active molecules. Its rigid piperidine scaffold and defined stereochemistry at the C2 position are instrumental in designing compounds with specific three-dimensional orientations required for potent and selective interaction with biological targets. This guide provides a comprehensive overview of the core physical properties of this compound, offering both established data and field-proven methodologies for its characterization. Understanding these properties is fundamental for its effective use in synthesis, purification, and formulation.

Chemical Identity and Structure

The identity of a chiral molecule is multifaceted, defined not only by its chemical formula but also by its stereochemical configuration and the associated registry numbers.

-

Chemical Name: this compound

-

Synonyms: (S)-Ethyl pipecolinate, L-Homoproline ethyl ester

-

Molecular Formula: C₈H₁₅NO₂[1]

-

Molecular Weight: 157.21 g/mol [1]

A Note on CAS Registry Numbers: It is critical for researchers to be aware of the nuances in CAS numbers for this compound.

-

Racemic Mixture (DL-form): The CAS number 15862-72-3 officially designates the racemic mixture of ethyl 2-piperidinecarboxylate[2][3][4][5]. Many commercial suppliers, however, list this CAS number for the enantiomerically pure (S)-form.

-

(S)-Enantiomer Hydrochloride Salt: The hydrochloride salt of the (S)-enantiomer has the specific CAS number 123495-48-7 .

-

(S)-Enantiomer Free Base: A dedicated CAS number for the (S)-enantiomer free base is not readily found in public databases.

Given this ambiguity, researchers must not rely solely on the provided CAS number and should rigorously confirm the stereochemical purity of their material using techniques such as polarimetry.

The structure features a six-membered piperidine ring with an ethyl carboxylate group at the second position. The chiral center at C2 dictates the spatial arrangement of the ester group, which is fundamental to its utility in asymmetric synthesis.

Summary of Physical Properties

The following table summarizes the key physical properties of ethyl 2-piperidinecarboxylate. The values for boiling point, density, and refractive index are reported for the racemic mixture, as these properties are not expected to differ significantly for the pure (S)-enantiomer.

| Property | Value | Source(s) |

| Appearance | Colorless to light yellow liquid | [1] |

| Molecular Formula | C₈H₁₅NO₂ | [1] |

| Molecular Weight | 157.21 g/mol | [1] |

| Boiling Point | 216-217 °C (at 760 mmHg) | |

| Density | 1.006 g/mL at 25 °C | |

| Refractive Index (n_D²⁰) | 1.456 | |

| Optical Rotation ([α]_D) | Data not publicly available. Critical for purity assessment. | |

| Solubility | Miscible with water and common organic solvents (inferred). | |

| Storage Conditions | 2-8°C, under inert gas atmosphere. | [1] |

In-Depth Analysis of Physical Properties

Boiling Point

The boiling point is a fundamental property indicating the volatility of a liquid. For high-boiling compounds like ethyl piperidine-2-carboxylate, determination is typically performed under reduced pressure to prevent thermal decomposition.

Reported Value: 216-217 °C (lit.) at atmospheric pressure (760 mmHg).

Experimental Protocol: Vacuum Distillation for Boiling Point Determination

The causality behind using vacuum distillation is twofold: it lowers the temperature required for boiling, thereby preserving the integrity of the molecule, and it serves as a primary method for purification.

Step-by-Step Methodology:

-

Apparatus Setup: Assemble a short-path distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease.

-

Sample Preparation: Place the this compound sample into the distillation flask along with a magnetic stir bar for smooth boiling.

-

Vacuum Application: Connect the apparatus to a vacuum pump protected by a cold trap. Gradually reduce the pressure to the desired level (e.g., 10-20 mmHg).

-

Heating: Begin heating the distillation flask using a heating mantle. Stir the sample continuously.

-

Observation: Record the temperature at which the liquid boils and the first drop of condensate forms on the thermometer bulb. This temperature, along with the corresponding pressure, is the boiling point under vacuum.

-

Correction (Optional): Use a pressure-temperature nomograph to extrapolate the boiling point to atmospheric pressure if required, though the experimental value at a given pressure is often more useful.

Sources

The Cornerstone of Chiral Anesthetics: An In-depth Guide to (S)-Ethyl Piperidine-2-carboxylate

Introduction: The Significance of Stereochemistry in Modern Pharmaceuticals

In the landscape of contemporary drug development, the principle of chirality is of paramount importance. The spatial arrangement of atoms within a molecule can dramatically influence its pharmacological and toxicological properties. (S)-Ethyl piperidine-2-carboxylate, a chiral building block, represents a critical component in the synthesis of several modern anesthetic agents. Its defined stereochemistry is fundamental to the efficacy and safety of the final active pharmaceutical ingredients (APIs). This guide provides a comprehensive technical overview of this compound, from its core chemical structure and stereochemical integrity to its synthesis and pivotal role in the production of widely used local anesthetics. For researchers and professionals in drug development, a thorough understanding of this molecule is essential for the innovation of next-generation therapeutics.

Chemical Identity and Physicochemical Properties

This compound, also known as (S)-ethyl pipecolate, is a cyclic amino acid ester. The defining feature of this molecule is the chiral center at the C2 position of the piperidine ring, which dictates the (S)-configuration.

Table 1: Key Identifiers and Properties

| Property | Value | Source(s) |

| IUPAC Name | (2S)-piperidine-2-carboxylic acid | ChemScene[1] |

| Synonyms | (S)-Ethyl pipecolate, L-Homoproline ethyl ester | Santa Cruz Biotechnology[2] |

| CAS Number | 123495-48-7 (for the Hydrochloride salt) | ChemScene[1] |

| 15862-72-3 (for the racemic mixture) | Chem-Impex[3] | |

| Molecular Formula | C₈H₁₅NO₂ | Chem-Impex[3] |

| Molecular Weight | 157.21 g/mol | Chem-Impex[3] |

| Appearance | Colorless to light yellow liquid | Chem-Impex[3] |

| Boiling Point | 216-217 °C (for the racemic mixture) | Chem-Impex[3] |

| Density | ~1.006 g/mL at 25 °C (for the racemic mixture) | VSNCHEM[4] |

Note: A specific CAS number for the free base of the pure (S)-enantiomer is not consistently reported in major databases. The hydrochloride salt is a common commercially available form.

Stereochemistry: The (S)-Configuration

The "S" in this compound refers to the absolute configuration at the stereocenter (the carbon atom at position 2 of the piperidine ring), as determined by the Cahn-Ingold-Prelog priority rules. This specific three-dimensional arrangement is crucial for its utility in synthesizing enantiomerically pure drugs, as the biological targets for these drugs are themselves chiral and will interact differently with each enantiomer.

Figure 1: Chemical Structure of this compound This diagram illustrates the piperidine ring with the ethyl carboxylate group at the C2 position. The dashed bond to the hydrogen atom at C2 indicates that it is directed away from the viewer, establishing the (S)-stereochemistry.

Synthesis of this compound

The synthesis of enantiomerically pure this compound is a key step in the production of several APIs. The primary strategies involve either the esterification of (S)-pipecolic acid, which can be sourced from the chiral pool or produced via asymmetric synthesis or resolution, or through direct asymmetric synthesis of the ester itself.

Esterification of (S)-Pipecolic Acid

A common and straightforward method is the Fischer esterification of commercially available (S)-pipecolic acid.[5] This acid-catalyzed reaction is typically performed using an excess of ethanol, which also serves as the solvent.

Experimental Protocol: Fischer Esterification

-

Reaction Setup: (S)-Pipecolic acid is suspended in anhydrous ethanol.

-

Catalyst Addition: A strong acid catalyst, such as concentrated sulfuric acid or thionyl chloride, is added dropwise to the cooled suspension.[6] The use of thionyl chloride has the advantage of producing gaseous HCl in situ, which drives the reaction forward.

-

Reaction: The mixture is heated to reflux and maintained at that temperature for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

Workup: The reaction mixture is cooled, and the excess ethanol is removed under reduced pressure. The residue is then neutralized with a base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate).

-

Purification: The combined organic layers are dried over an anhydrous salt (e.g., sodium sulfate), filtered, and concentrated to yield the crude product. Further purification can be achieved by vacuum distillation.

Asymmetric Synthesis and Chiral Resolution

For large-scale industrial production, direct asymmetric synthesis or the resolution of a racemic mixture of ethyl pipecolate are often more economically viable.

-

Asymmetric Hydrogenation: This involves the hydrogenation of a prochiral precursor, such as an enamine or a pyridine derivative, using a chiral catalyst (e.g., a rhodium or ruthenium complex with a chiral phosphine ligand). This method can provide high enantiomeric excess.

-

Biocatalytic Methods: Enzymes, such as lipases or esterases, can be used for the kinetic resolution of racemic ethyl pipecolate.[7] In this process, the enzyme selectively acylates or hydrolyzes one enantiomer, allowing for the separation of the two. Lysine cyclodeaminases are also being explored for the biocatalytic synthesis of L-pipecolic acid from L-lysine, which can then be esterified.[2][8]

-

Chiral Resolution by Diastereomeric Salt Formation: Racemic pipecolic acid can be resolved by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid.[9] The differing solubilities of the diastereomeric salts allow for their separation by fractional crystallization. The desired enantiomer of pipecolic acid is then liberated and can be subsequently esterified.[10]

Figure 2: Overview of Synthetic Strategies This diagram outlines the main approaches to obtaining enantiomerically pure this compound.

Applications in Drug Development: The Synthesis of Local Anesthetics

This compound is a crucial intermediate in the synthesis of several long-acting amide-type local anesthetics. Its incorporation into the final molecule is a key determinant of the drug's safety and efficacy profile. The (S)-enantiomers of these drugs generally exhibit a lower cardiotoxicity compared to their (R)-enantiomers or the racemic mixture.[11]

Key APIs Derived from this compound:

-

Levobupivacaine: The (S)-enantiomer of bupivacaine, used for local and regional anesthesia.[12] The synthesis involves the amidation of the pipecolate derivative followed by N-alkylation.[11][13]

-

Ropivacaine: A pure (S)-enantiomer anesthetic with a similar profile to bupivacaine but with a potentially better safety margin.[14] Its synthesis also proceeds through the formation of an amide from the (S)-pipecolic acid core.[15][16]

The general synthetic pathway from (S)-pipecolic acid (which can be esterified to the ethyl ester) to these anesthetics involves two key transformations:

-

Amide Bond Formation: The carboxyl group of the pipecolic acid derivative is coupled with 2,6-dimethylaniline. This is often achieved by first converting the carboxylic acid to a more reactive species, such as an acid chloride.[17]

-

N-Alkylation: The secondary amine of the piperidine ring is alkylated with an appropriate alkyl halide (e.g., 1-bromopropane for ropivacaine or 1-bromobutane for levobupivacaine).[11][15]

Figure 3: Role in API Synthesis A simplified workflow showing the transformation of the (S)-pipecolic acid core into the local anesthetics ropivacaine and levobupivacaine.

Analytical Characterization

The identity and purity of this compound are confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides information on the number and types of hydrogen atoms in the molecule. Key signals include the quartet and triplet of the ethyl group, and multiplets for the protons on the piperidine ring. The spectrum for the racemic mixture (ethyl pipecolate) is readily available.[18][19] The ¹H NMR spectrum of the pure (S)-enantiomer will be identical to that of the racemic mixture.

-

¹³C NMR: The carbon NMR spectrum shows distinct signals for each unique carbon atom. Expected chemical shifts would include those for the carbonyl carbon of the ester, the carbons of the ethyl group, and the five carbons of the piperidine ring.

-

-

Chiral High-Performance Liquid Chromatography (HPLC): This is the primary method for determining the enantiomeric purity (or enantiomeric excess, ee) of the compound. Using a chiral stationary phase, the (S)- and (R)-enantiomers can be separated and quantified.[11]

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the molecule, confirming its identity.

Conclusion: A Versatile and Indispensable Chiral Building Block

This compound stands as a testament to the importance of stereochemistry in drug design. Its well-defined three-dimensional structure is the foundation upon which safer and more effective local anesthetics, such as levobupivacaine and ropivacaine, are built. The synthetic pathways to this key intermediate, whether through classical esterification, modern asymmetric catalysis, or biocatalysis, are of significant interest to the pharmaceutical industry. For scientists and researchers in the field, a deep understanding of the properties, synthesis, and applications of this compound is not merely academic; it is a prerequisite for the continued development of enantiomerically pure drugs that offer improved therapeutic outcomes.

References

-

Wikipedia. (2023, December 29). Levobupivacaine. Retrieved January 6, 2026, from [Link]

- Google Patents. (n.d.). CN113087655A - Levobupivacaine intermediate compound.

-

SpectraBase. (n.d.). Ethyl pipecolinate - Optional[1H NMR] - Spectrum. Retrieved January 6, 2026, from [Link]

-

Gao, Y., et al. (2023). The Optimization of the Synthesis Process and the Identification of Levobupivacaine Hydrochloride. Molecules, 28(22), 7543. [Link]

- Google Patents. (n.d.). CN109503465A - A kind of preparation of Ropivacaine HCL intermediate and purification process.

- Google Patents. (n.d.). WO1996012700A1 - Process for preparing levobupivacaine and analogues thereof.

-

ResearchGate. (2023, November 5). (PDF) The Optimization of the Synthesis Process and the Identification of Levobupivacaine Hydrochloride. Retrieved January 6, 2026, from [Link]

- Google Patents. (n.d.). CN103086954A - Method for preparing ropivacaine.

-

lookchem. (n.d.). Cas 123495-48-7,ETHYL (S)-PIPERIDINE-2-CARBOXYLATE HCL. Retrieved January 6, 2026, from [Link]

- Google Patents. (n.d.). US7683175B2 - Process of making optically pure L-pipecolic acid and process of making anesthetics and intermediates therefrom.

-

Ningbo Inno Pharmchem Co.,Ltd. (2025, March 3). Ethyl Pipecolinate: Comprehensive Overview and Applications. Retrieved January 6, 2026, from [Link]

-

Chemspace. (n.d.). Ethyl piperidine-2-carboxylate. Retrieved January 6, 2026, from [Link]

-

Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. (2022). Molecules, 27(19), 6296. [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0000070). Retrieved January 6, 2026, from [Link]

- Google Patents. (n.d.). CN111995565A - A kind of preparation method of (S)-2-piperidinecarboxylic acid.

- Google Patents. (n.d.). US7683175B2 - Process of making optically pure L-pipecolic acid and process of making anesthetics and intermediates therefrom.

-

Wikipedia. (2023, November 29). Pipecolic acid. Retrieved January 6, 2026, from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000716). Retrieved January 6, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). ethyl ethanoate low high resolution H-1 proton nmr spectrum of ethyl acetate analysis interpretation of chemical shifts ppm spin spin line splitting. Retrieved January 6, 2026, from [Link]

-

Chemguide. (n.d.). interpreting C-13 NMR spectra. Retrieved January 6, 2026, from [Link]

-

Stalder, K., Benitez-Mateos, A., & Paradisi, F. (2024). Biocatalytic Syntheis of L‐Pipecolic Acid by a Lysine Cyclodeaminase: Batch and Flow Reactors. ChemCatChem. [Link]

-

Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. Retrieved January 6, 2026, from [Link]

-

University of Wisconsin-Madison, Department of Chemistry. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved January 6, 2026, from [Link]

-

Chemguide. (n.d.). esterification - alcohols and carboxylic acids. Retrieved January 6, 2026, from [Link]

-

DeFeudis, F. V., et al. (1986). D-pipecolic acid inhibits ethanol tolerance in mice. Neurochemical Research, 11(12), 1677–1682. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. scbt.com [scbt.com]

- 3. chemimpex.com [chemimpex.com]

- 4. RU2167153C2 - Method of synthesis of ropivacaine hydrochloride monohydrate - Google Patents [patents.google.com]

- 5. Pipecolic acid - Wikipedia [en.wikipedia.org]

- 6. Acid to Ester - Common Conditions [commonorganicchemistry.com]

- 7. rsc.org [rsc.org]

- 8. NMR analysis of carboxylate isotopomers of 13C-metabolites by chemoselective derivatization with 15N-cholamine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. The Optimization of the Synthesis Process and the Identification of Levobupivacaine Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Levobupivacaine - Wikipedia [en.wikipedia.org]

- 13. WO1996012700A1 - Process for preparing levobupivacaine and analogues thereof - Google Patents [patents.google.com]

- 14. Synthesis and Application of Ropivacaine_Chemicalbook [chemicalbook.com]

- 15. Ropivacaine synthesis - chemicalbook [chemicalbook.com]

- 16. CN103086954A - Method for preparing ropivacaine - Google Patents [patents.google.com]

- 17. CN109503465A - A kind of preparation of Ropivacaine HCL intermediate and purification process - Google Patents [patents.google.com]

- 18. Ethyl pipecolinate(15862-72-3) 1H NMR spectrum [chemicalbook.com]

- 19. spectrabase.com [spectrabase.com]

An In-Depth Technical Guide to (S)-Ethyl piperidine-2-carboxylate: Synthesis, Characterization, and Applications

This guide provides a comprehensive technical overview of (S)-Ethyl piperidine-2-carboxylate, a key chiral building block in modern pharmaceutical development. Intended for researchers, chemists, and professionals in drug discovery and process development, this document delves into the compound's fundamental properties, synthesis, analytical characterization, and significant applications, grounding all information in established scientific principles and methodologies.

Compound Identification and Properties

This compound, also known as ethyl (S)-pipecolinate, is the ethyl ester of the naturally occurring amino acid L-pipecolic acid. Its hydrochloride salt is frequently used in synthesis due to its enhanced stability and solubility.

CAS Numbers:

Synonyms: The compound and its salt are known by several names in literature and commercial catalogs:

-

Ethyl (S)-piperidine-2-carboxylate HCl

-

(S)-Piperidine-2-carboxylic acid ethyl ester hydrochloride[3]

-

ethyl (2S)-piperidine-2-carboxylate hydrochloride[1]

-

(S)-Ethyl pipecolinate hydrochloride

-

L-Homoproline ethyl ester hydrochloride[2]

-

Ethyl pipecolate (often refers to the racemic mixture)[4][5]

Chemical and Physical Properties

A summary of the key properties for the hydrochloride salt and the free base is presented below. It is important to note that properties such as melting and boiling points can vary based on the isomeric purity and whether it is the free base or a salt.

| Property | This compound Hydrochloride | Ethyl piperidine-2-carboxylate (Racemic Free Base) |

| Molecular Formula | C₈H₁₅NO₂·HCl (or C₈H₁₆ClNO₂) | C₈H₁₅NO₂ |

| Molecular Weight | 193.67 g/mol [2][3] | 157.21 g/mol [5][7] |

| Appearance | White to off-white solid[2] | Colorless to light yellow liquid[5] |

| Melting Point | Not consistently reported | Not applicable (liquid at room temperature) |

| Boiling Point | Not applicable | 216-217 °C[7] |

| Density | Not available | 1.006 g/mL at 25 °C[7] |

| Refractive Index (n20/D) | Not applicable | 1.456[7] |

| Storage Conditions | 2-8°C under an inert atmosphere (e.g., Argon or Nitrogen)[1][2] | 2-8°C[5][7] |

Synthesis of this compound Hydrochloride

The most direct and common method for the synthesis of this compound is the Fischer esterification of its parent amino acid, L-pipecolic acid. This reaction involves treating the carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst. The resulting ester is then isolated as its hydrochloride salt.

Reaction Principle: Fischer-Speier Esterification

Fischer-Speier esterification is a classic acid-catalyzed esterification reaction.[8] The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfers and the elimination of a water molecule lead to the formation of the ester. The reaction is an equilibrium process, and to drive it towards the product, an excess of the alcohol is typically used, and/or the water formed is removed.[9][10]

Caption: General workflow for the synthesis of this compound HCl.

Detailed Experimental Protocol

This protocol describes a robust method for the synthesis of this compound hydrochloride from L-pipecolic acid.

Materials:

-

L-Pipecolic acid

-

Absolute Ethanol (EtOH)

-

Thionyl chloride (SOCl₂) or concentrated Sulfuric Acid (H₂SO₄)

-

Diethyl ether

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hydrochloric acid solution in diethyl ether or dioxane

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend L-pipecolic acid in absolute ethanol. The ethanol is used in large excess to serve as both a reactant and the solvent, driving the equilibrium towards the ester product.

-

Acid Catalyst Addition: Cool the suspension in an ice bath. Slowly add thionyl chloride dropwise. This is a highly exothermic reaction that generates sulfur dioxide and hydrochloric acid in situ, the latter of which catalyzes the esterification. Alternatively, concentrated sulfuric acid can be used as the catalyst. The choice of thionyl chloride is often preferred as its byproducts (SO₂ and HCl) are gaseous and can be easily removed.

-

Reflux: After the addition of the catalyst, heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Solvent Removal: After cooling to room temperature, remove the excess ethanol under reduced pressure using a rotary evaporator.

-

Work-up: Dissolve the residue in diethyl ether and wash sequentially with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by water and then brine. The bicarbonate wash must be performed carefully due to CO₂ evolution.

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound as a free base (an oil).

-

Salt Formation: Dissolve the crude free base in a minimal amount of a suitable solvent like diethyl ether. To this solution, add a solution of hydrochloric acid in diethyl ether or dioxane dropwise with stirring.

-

Isolation: The this compound hydrochloride will precipitate as a white solid. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Analytical Characterization and Quality Control

Ensuring the chemical identity, purity, and enantiomeric excess of this compound is critical for its use in pharmaceutical applications. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Caption: Workflow for the analytical characterization of this compound HCl.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The ¹H NMR spectrum will show characteristic signals for the ethyl group (a triplet and a quartet) and the protons on the piperidine ring. The integration of these signals confirms the ratio of protons in the molecule.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present. Key absorptions include a strong carbonyl (C=O) stretch for the ester group (typically around 1730 cm⁻¹) and N-H stretches for the protonated amine in the hydrochloride salt.

-

Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound, confirming its elemental composition.

Chromatographic Analysis

-

Gas Chromatography (GC): GC can be used to assess the purity of the free base form of the ester.[5]

-

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the gold standard for determining the enantiomeric purity (or enantiomeric excess, ee) of the final product.[11][12] This technique uses a chiral stationary phase that interacts differently with the two enantiomers, allowing for their separation and quantification.

Applications in Drug Development

This compound is a valuable chiral building block in the synthesis of a wide range of biologically active molecules and active pharmaceutical ingredients (APIs). The piperidine moiety is a common scaffold in medicinal chemistry due to its favorable physicochemical properties and its ability to interact with various biological targets.

Key applications include:

-

Synthesis of Local Anesthetics: The parent compound, L-pipecolic acid, is a key intermediate in the synthesis of local anesthetics like ropivacaine and levobupivacaine.[13] The ethyl ester is a direct precursor in these synthetic routes.

-

Development of Novel Therapeutics: The piperidine ring is a privileged structure in drug discovery. This compound serves as a starting material for the synthesis of compounds targeting a variety of receptors and enzymes, including those for neurological disorders.[5][11]

-

Intermediate in Complex Organic Synthesis: Its bifunctional nature (a secondary amine and an ester) allows for a wide range of chemical transformations, making it a versatile intermediate in the synthesis of complex natural products and other APIs.[1]

Conclusion

This compound is a fundamentally important chiral intermediate in the pharmaceutical industry. A thorough understanding of its properties, a robust and reproducible synthetic protocol, and comprehensive analytical characterization are essential for its effective use in research and development. The methodologies outlined in this guide provide a framework for the synthesis and quality control of this valuable compound, enabling the advancement of new therapeutic agents.

References

-

Cas 123495-48-7, ETHYL (S)-PIPERIDINE-2-CARBOXYLATE HCL | lookchem. (URL: [Link])

-

China Ethyl Piperidine-2-carboxylate Hydrochloride CAS:77034-33-4 Manufacturers - Free Sample - Alfa Chemical. (URL: [Link])

-

Ethyl piperidine-2-carboxylate - C8H15NO2 | CSSB00000210429 - Chemspace. (URL: [Link])

-

Organic & Biomolecular Chemistry - RSC Publishing. (URL: [Link])

-

Fischer Esterification. (URL: [Link])

- US7683175B2 - Process of making optically pure L-pipecolic acid and process of making anesthetics and intermediates there

-

Fischer–Speier esterification - Wikipedia. (URL: [Link])

-

Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). (URL: [Link])

-

Fischer Esterification-Typical Procedures - OperaChem. (URL: [Link])

-

Chiral HPLC Separations - Phenomenex. (URL: [Link])

-

Synthesis of L-(-)-pipecolic acid - PrepChem.com. (URL: [Link])

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central. (URL: [Link])

-

Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed. (URL: [Link])

-

Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors - ACG Publications. (URL: [Link])

-

Journal of Pharmaceutical and Biomedical Analysis - sfera - Unife. (URL: [Link])

-

The Resolusion of Ethyl (S)-Nipecotate and the New Synthesis of Ethyl-1- (2-Thiopheneacetyl)-3-Piperidine Carboxylate - ResearchGate. (URL: [Link])

Sources

- 1. community.wvu.edu [community.wvu.edu]

- 2. cerritos.edu [cerritos.edu]

- 3. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. chembk.com [chembk.com]

- 6. Ethyl 4-piperidinecarboxylate | C8H15NO2 | CID 70770 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. phx.phenomenex.com [phx.phenomenex.com]

- 8. prepchem.com [prepchem.com]

- 9. athabascau.ca [athabascau.ca]

- 10. researchgate.net [researchgate.net]

- 11. chemimpex.com [chemimpex.com]

- 12. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]

- 13. US7683175B2 - Process of making optically pure L-pipecolic acid and process of making anesthetics and intermediates therefrom - Google Patents [patents.google.com]

An In-depth Technical Guide to the Spectroscopic Data of (S)-Ethyl Piperidine-2-Carboxylate

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic data for (S)-Ethyl piperidine-2-carboxylate, a key chiral building block in pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the structural and stereochemical characterization of this molecule.

Introduction: The Significance of this compound

This compound, also known as (S)-ethyl pipecolinate, is a versatile chiral intermediate. Its piperidine scaffold is a common motif in a wide range of biologically active compounds, and the specific stereochemistry at the C2 position is often crucial for therapeutic efficacy. Accurate spectroscopic characterization is therefore paramount for ensuring the enantiomeric purity and conformational integrity of this starting material in complex synthetic pathways.

The piperidine ring can exist in two primary chair conformations, which interconvert via a ring-flipping process. The position of the ethyl carboxylate group (axial versus equatorial) significantly influences the molecule's overall shape, reactivity, and interaction with biological targets. NMR spectroscopy is the most powerful tool for elucidating these conformational preferences in solution.

1H NMR Spectroscopic Analysis

The 1H NMR spectrum of this compound provides a wealth of information regarding its molecular structure and the relative orientation of its protons. The spectrum is typically recorded in a deuterated solvent such as chloroform-d (CDCl3).

Table 1: 1H NMR Spectroscopic Data for Ethyl Piperidine-2-carboxylate in CDCl3

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 3.34 | dd | 8.8, 3.2 |

| H-6 (axial) | 2.66 | dt | 12.0, 2.8 |

| H-6 (equatorial) | 3.08 | d | 12.0 |

| H-3, H-4, H-5 | 1.43 - 1.97 | m | - |

| -CH2CH3 | 4.18 | q | 7.1 |

| -CH2CH3 | 1.27 | t | 7.1 |

| N-H | ~2.36 (broad) | s | - |

Note: The data presented is based on typical values for ethyl pipecolinate. Specific values may vary slightly based on experimental conditions. The assignments are based on established chemical shift principles and coupling patterns for piperidine systems.

Interpretation of the 1H NMR Spectrum:

-

The H-2 Proton: The proton at the stereocenter (C2) is expected to appear as a doublet of doublets due to coupling with the two diastereotopic protons at C3. The magnitude of the coupling constants provides insight into the dihedral angles and, consequently, the preferred conformation.

-

The H-6 Protons: The protons on the carbon adjacent to the nitrogen (C6) are diastereotopic. The axial proton typically resonates at a higher field (lower ppm) than the equatorial proton due to anisotropic shielding effects. The characteristic geminal and vicinal coupling patterns help in their unambiguous assignment.

-

The Ring Protons (H-3, H-4, H-5): These protons resonate in the upfield region of the spectrum and often appear as a complex multiplet due to extensive signal overlap.

-

The Ethyl Ester Group: The methylene protons (-CH2CH3) appear as a quartet, and the methyl protons (-CH2CH3) as a triplet, a characteristic pattern for an ethyl group.

-

The N-H Proton: The proton on the nitrogen atom typically appears as a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration.

13C NMR Spectroscopic Analysis

The 13C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives rise to a distinct signal.

Table 2: 13C NMR Spectroscopic Data for Ethyl Piperidine-2-carboxylate

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C=O | ~174.0 |

| C-2 | ~58.0 |

| C-6 | ~46.0 |

| -CH2CH3 | ~60.5 |

| C-3, C-4, C-5 | ~20.0 - 30.0 |

| -CH2CH3 | ~14.0 |

Note: These are approximate chemical shifts for ethyl pipecolinate. The exact values can vary.

Interpretation of the 13C NMR Spectrum:

-

The Carbonyl Carbon: The ester carbonyl carbon is the most deshielded, appearing at the lowest field (~174.0 ppm).

-

The C-2 Carbon: The stereogenic carbon atom, C-2, is found at approximately 58.0 ppm.

-

The C-6 Carbon: The carbon adjacent to the nitrogen, C-6, resonates around 46.0 ppm.

-

The Ethyl Ester Carbons: The methylene carbon of the ethyl group appears around 60.5 ppm, while the methyl carbon is found at a much higher field, around 14.0 ppm.

-

The Ring Carbons (C-3, C-4, C-5): These carbons appear in the aliphatic region of the spectrum.

Conformational Analysis and Stereochemistry

The stereochemistry and conformational preferences of this compound are critical to its function. The piperidine ring predominantly adopts a chair conformation to minimize steric strain. The ethyl carboxylate substituent at the C2 position can be either in an axial or an equatorial position.

Caption: Conformational equilibrium of the piperidine ring.

For this compound, the equatorial conformation is generally favored to minimize 1,3-diaxial interactions. This can be confirmed using 2D NMR techniques such as NOESY or ROESY, which show through-space correlations between protons. For instance, in the equatorial conformer, a NOE correlation would be expected between the axial proton at C2 and the axial protons at C4 and C6.

Experimental Protocol for NMR Data Acquisition

Acquiring high-quality NMR data is essential for the accurate characterization of this compound. The following is a generalized protocol.

A Technical Guide to the Mass Spectrometric Analysis of Ethyl Pipecolate

An in-depth technical guide on the mass spectrometry analysis of ethyl pipecolate, designed for researchers, scientists, and drug development professionals. This guide provides full editorial control to structure the content for optimal clarity and technical depth, moving beyond rigid templates to best explain the topic. As a senior application scientist, the focus is on synthesizing technical accuracy with field-proven insights, emphasizing the causality behind experimental choices and ensuring that described protocols are self-validating systems. The content is grounded in authoritative sources, with in-text citations and a comprehensive reference list. It also includes structured tables for quantitative data, detailed step-by-step experimental protocols, and mandatory Graphviz diagrams to visualize complex information, all formatted according to specified guidelines.

This guide provides a comprehensive exploration of the mass spectrometric analysis of ethyl pipecolate, a critical component in pharmaceutical development. Tailored for professionals in research and drug development, this document delves into the nuances of analytical methodologies, from fundamental principles to advanced applications, ensuring a blend of theoretical knowledge and practical, field-tested insights.

Introduction: The Pharmaceutical Relevance of Ethyl Pipecolate

Ethyl pipecolate, an ester of pipecolic acid, is a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical sciences. As a chiral building block, it is integral to the synthesis of a wide array of pharmacologically active agents. Its structural presence can profoundly influence the therapeutic efficacy and pharmacokinetic profile of a drug. Therefore, the precise and sensitive quantification of ethyl pipecolate in various biological matrices is a cornerstone of preclinical and clinical drug development, supporting everything from metabolic stability assays to in vivo pharmacokinetic studies.

Core Principles: Ionization and Fragmentation Dynamics

The behavior of ethyl pipecolate within a mass spectrometer is governed by its chemical structure. Understanding its ionization and fragmentation patterns is fundamental to developing a robust analytical method.

Ionization: Selecting the Optimal Technique

Given its basic secondary amine, ethyl pipecolate is most effectively ionized using positive mode electrospray ionization (ESI).

-

Electrospray Ionization (ESI): This soft ionization technique is ideal for generating the protonated molecule, [M+H]⁺, with high efficiency and minimal in-source fragmentation. This is particularly advantageous for quantitative analysis, where maximizing the precursor ion signal is paramount. The basic nitrogen within the pipecolate ring is readily protonated, especially in the acidic mobile phases commonly used in reversed-phase liquid chromatography.

-

Atmospheric Pressure Chemical Ionization (APCI): While also an option, APCI is a more energetic technique and may result in greater fragmentation within the ion source, which could compromise the sensitivity of the precursor ion.

-

Matrix-Assisted Laser Desorption/Ionization (MALDI): This technique is generally reserved for large biomolecules and is not suitable for the quantitative analysis of small molecules like ethyl pipecolate.

Table 1: Comparative Overview of Ionization Techniques for Ethyl Pipecolate

| Ionization Technique | Primary Application | Suitability for Ethyl Pipecolate | Key Advantages | Potential Drawbacks |

| Electrospray Ionization (ESI) | Polar and semi-polar small molecules, biomolecules | High | High sensitivity, minimal fragmentation | Susceptible to matrix effects |

| Atmospheric Pressure Chemical Ionization (APCI) | Less polar small molecules | Moderate | Tolerant of higher flow rates | Can induce in-source fragmentation |

| Matrix-Assisted Laser Desorption/Ionization (MALDI) | Large biomolecules (proteins, peptides) | Low | High mass range | Not suitable for quantitative small molecule analysis |

Unraveling Fragmentation Pathways

Tandem mass spectrometry (MS/MS) is essential for the structural confirmation of ethyl pipecolate and for distinguishing it from isobaric interferences. By selecting the protonated molecule ([M+H]⁺ at m/z 158.11) as the precursor ion and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern can be generated. The primary fragmentation pathways typically involve the loss of the ethyl group and subsequent ring-opening events. A thorough understanding of these pathways is crucial for selecting optimal product ions for Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) assays, which are the gold standard for quantification.

A Technical Guide to (S)-Ethyl Pipecolate for Researchers and Drug Development Professionals

Introduction: The Significance of Chiral Purity in Pharmaceutical Synthesis

(S)-Ethyl pipecolate, the ethyl ester of the naturally occurring L-pipecolic acid, is a pivotal chiral building block in modern pharmaceutical development. Its rigid piperidine scaffold is a common motif in a variety of bioactive molecules, including local anesthetics and immunosuppressants. The stereochemistry at the C2 position of the piperidine ring is critical for the biological activity and safety of the final active pharmaceutical ingredient (API). This guide provides an in-depth overview of the commercial availability, quality control, and applications of (S)-ethyl pipecolate, tailored for researchers, medicinal chemists, and process development scientists.

Chemical Properties and Structure

-

IUPAC Name: (2S)-Piperidine-2-carboxylic acid ethyl ester

-

CAS Number: 37067-15-3 (for the (S)-enantiomer)

-

Molecular Formula: C₈H₁₅NO₂

-

Molecular Weight: 157.21 g/mol

-

Appearance: Colorless to pale yellow liquid

The piperidine ring of (S)-ethyl pipecolate adopts a stable chair conformation, with the ethoxycarbonyl group preferentially occupying the equatorial position to minimize steric hindrance. This defined three-dimensional structure is crucial for its specific interactions with biological targets in the resulting drug molecules.

Commercial Availability and Reputable Suppliers

(S)-Ethyl pipecolate is commercially available from a range of suppliers specializing in chiral building blocks and fine chemicals. However, it is crucial to verify the enantiomeric purity of the product, as the CAS number 15862-72-3 is sometimes used for the racemic mixture. When sourcing this material, researchers should explicitly request the (S)-enantiomer and obtain a Certificate of Analysis (CoA) to confirm its stereochemical integrity.

Below is a summary of representative suppliers and typical product specifications. Please note that catalog numbers, purity levels, and availability are subject to change and should be confirmed directly with the suppliers.

| Supplier | Catalog Number (Example) | Purity (Typical) | Enantiomeric Excess (ee) (Typical) | Notes |

| Sigma-Aldrich | 198803 (Racemic) | ≥98% | Not specified for this catalog number; inquire for (S)-enantiomer.[1][2] | Important to specify the desired enantiomer. |

| Thermo Fisher Scientific | L10532 | ≥98% | >98% | Often list the (S)-enantiomer under this catalog number. |

| Santa Cruz Biotechnology | sc-228076 | Not specified | Not specified | Inquire for detailed specifications.[3] |

| Cayman Chemical | 3105-95-1 (for L-Pipecolic Acid) | ≥98% | Not specified for ethyl ester | A supplier of the parent acid.[4] |

| MedChemExpress | HY-Y0669R (for L-Pipecolic Acid) | >98% | Not specified for ethyl ester | A supplier of the parent acid.[5] |

Quality Control and Analytical Methods

Ensuring the enantiomeric purity of (S)-ethyl pipecolate is paramount for its use in pharmaceutical synthesis. The primary analytical technique for determining enantiomeric excess is chiral High-Performance Liquid Chromatography (HPLC).

Key Quality Control Parameters:

-

Purity (by GC or HPLC): Typically ≥98%. This ensures the absence of significant chemical impurities.

-

Enantiomeric Excess (ee) (by chiral HPLC): Should be ≥99% for most pharmaceutical applications. Enantiomeric excess is a measure of the purity of a chiral substance and is calculated as: ee (%) = |(% Major Enantiomer - % Minor Enantiomer)|[6]

-

Identity (by ¹H NMR and ¹³C NMR): Confirms the chemical structure of the compound.

-

Water Content (by Karl Fischer titration): Important for reactions sensitive to moisture.

Experimental Protocol: Chiral HPLC Analysis of Ethyl Pipecolate Enantiomers

This protocol provides a general method for the chiral separation of ethyl pipecolate enantiomers. The specific column and mobile phase may require optimization.

Objective: To determine the enantiomeric excess of an (S)-ethyl pipecolate sample.

Materials:

-

(S)-Ethyl pipecolate sample

-

Racemic ethyl pipecolate (for reference)

-

HPLC-grade n-hexane

-

HPLC-grade isopropanol (IPA)

-

Chiral HPLC column (e.g., a polysaccharide-based column like Chiralcel® OD-H or Chiralpak® AD-H)

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

Procedure:

-

Mobile Phase Preparation: Prepare a mobile phase of n-hexane and isopropanol. A common starting ratio is 90:10 (v/v). The optimal ratio may need to be determined experimentally to achieve baseline separation.

-

Sample Preparation:

-

Racemic Standard: Dissolve a small amount of racemic ethyl pipecolate in the mobile phase to a concentration of approximately 1 mg/mL.

-

(S)-Ethyl Pipecolate Sample: Prepare the sample to be tested at the same concentration as the racemic standard.

-

-

HPLC Conditions:

-

Column: Chiralcel® OD-H (or equivalent)

-

Mobile Phase: 90:10 n-hexane:IPA (adjust as needed)

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25 °C

-

Detection Wavelength: 210 nm

-

Injection Volume: 10 µL

-

-

Analysis:

-

Inject the racemic standard to determine the retention times of the (R)- and (S)-enantiomers.

-

Inject the (S)-ethyl pipecolate sample.

-

Integrate the peak areas for both enantiomers in the sample chromatogram.

-

-

Calculation of Enantiomeric Excess:

-

ee (%) = [(Area of (S)-enantiomer - Area of (R)-enantiomer) / (Area of (S)-enantiomer + Area of (R)-enantiomer)] x 100

-

Self-Validating System: The use of a racemic standard is crucial for validating the separation method. The racemic standard should show two well-resolved peaks of approximately equal area. The peak corresponding to the (S)-enantiomer in the sample should align with one of the peaks from the racemic standard.

Applications in Drug Development

(S)-Ethyl pipecolate is a key intermediate in the synthesis of several important pharmaceuticals, particularly local anesthetics. The stereochemistry of the piperidine ring is directly translated to the final drug molecule, influencing its efficacy and safety profile.

Case Study: Synthesis of (S)-Ropivacaine

(S)-Ropivacaine is a widely used local anesthetic. Its synthesis highlights the importance of starting with enantiomerically pure (S)-pipecolic acid or its derivatives. A common synthetic route involves the N-alkylation of (S)-pipecolic acid followed by amidation with 2,6-dimethylaniline. Using (S)-ethyl pipecolate can be an alternative starting point.

Synthetic Workflow: From (S)-Pipecolic Acid to (S)-Ethyl Pipecolate

A straightforward and common method for the synthesis of (S)-ethyl pipecolate is the Fischer esterification of (S)-pipecolic acid.

Caption: Fischer esterification of (S)-pipecolic acid.

Experimental Protocol: Synthesis of (S)-Ethyl Pipecolate

Objective: To synthesize (S)-ethyl pipecolate from (S)-pipecolic acid.

Materials:

-

(S)-Pipecolic acid

-

Absolute ethanol

-

Concentrated sulfuric acid (H₂SO₄)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Dichloromethane (CH₂Cl₂)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve (S)-pipecolic acid in a large excess of absolute ethanol.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching and Extraction: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess acid with a saturated solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude (S)-ethyl pipecolate.

-

Purification: Purify the crude product by vacuum distillation or column chromatography to yield pure (S)-ethyl pipecolate.

Causality behind Experimental Choices:

-

Excess Ethanol: Using a large excess of ethanol drives the equilibrium of the Fischer esterification towards the product side, maximizing the yield.

-

Acid Catalyst: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by ethanol.

-

Aqueous Work-up: Neutralization with sodium bicarbonate removes the acid catalyst and any unreacted carboxylic acid.

-

Purification: Distillation or chromatography is necessary to remove any non-volatile impurities and residual solvent.

Logical Workflow for Quality Control

The following diagram illustrates a typical workflow for the quality control of a batch of (S)-ethyl pipecolate.

Caption: Quality control workflow for (S)-ethyl pipecolate.

Conclusion

(S)-Ethyl pipecolate is a valuable and versatile chiral building block for the pharmaceutical industry. Its commercial availability from reputable suppliers, coupled with well-established analytical methods for quality control, enables its reliable use in the synthesis of complex and stereochemically defined drug molecules. A thorough understanding of its properties, sourcing, and handling is essential for any research or development program that utilizes this important intermediate.

References

-

Organic Syntheses. Pipecolic acid, 4-oxo-, hydrochloride. [Link]

- Google Patents.

-

Thermo Fisher Scientific. Certificate of Analysis: N-Fmoc-L-pipecolic acid, 95%. [Link]

-

Phenomenex. Chiral HPLC Separations. [Link]

- Google Patents.

-

PubChem. Pipecolic acid, (-)-. [Link]

-

ResearchGate. Biosynthesis of l-pipecolic acid. [Link]

-

Wikipedia. Enantiomeric excess. [Link]

-

Návarová, H., Bernsdorff, F., Döring, A. C., & Zeier, J. (2012). Pipecolic acid, an endogenous mediator of defense amplification and systemic acquired resistance in plants. Plant physiology, 160(4), 2089–2102. [Link]

-

Wikipedia. Pipecolic acid. [Link]

- Google Patents.

-

Armstrong, D. W., Tang, Y., Chen, S., Zhou, Y., Bagwill, C., & Chen, J. R. (1994). Macrocyclic antibiotics as a new class of chiral selectors for liquid chromatography. Analytical chemistry, 66(9), 1473–1484. [Link]

-

Canovas, M., Iborra, S., & Mifsud, M. (2008). Development and validation of a chiral HPLC method for rapid screening of allylic alcohol asymmetric epoxidation processes. Journal of separation science, 31(11), 1936–1943. [Link]

-

Asymmetric Chemistry. Optical Purity and Enantiomeric Excess. [Link]

-

Leah4sci. Enantiomeric Excess Percent Optical Purity Calculations and Logic. [Link]

-

PharmaGuru. How To Calculate Enantiomeric Excess: Learn Quickly. [Link]

Sources

Introduction to piperidine alkaloids and their synthesis

An In-depth Technical Guide to Piperidine Alkaloids and Their Synthesis

Authored by a Senior Application Scientist

Introduction: The Piperidine Motif - A Cornerstone of Chemical Biology

The piperidine ring, a six-membered nitrogen-containing heterocycle, represents one of the most ubiquitous and vital structural motifs in the landscape of natural products and pharmaceuticals.[1][2] This simple saturated ring is the foundational core of piperidine alkaloids, a vast and structurally diverse class of natural products. These compounds are found across the plant and animal kingdoms, from the piperine that gives black pepper its characteristic pungency to the infamous neurotoxin coniine from poison hemlock.[1][3][4]

Piperidine alkaloids exhibit a remarkable spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and neuroprotective properties.[5][6][7] Their significance is further underscored by their presence in numerous FDA-approved drugs, where the piperidine scaffold serves as a crucial pharmacophore for modulating biological targets.[7][8] This guide provides a comprehensive overview of piperidine alkaloids, delving into their natural biosynthetic origins and exploring the key modern strategies developed for their chemical synthesis, offering field-proven insights for researchers in drug discovery and development.

Part 1: Nature's Blueprint - The Biosynthesis of Piperidine Alkaloids

Understanding the biosynthesis of piperidine alkaloids provides a foundational logic for chemical synthesis, offering a blueprint of efficiency that synthetic chemists often aim to emulate. The primary metabolic precursor for the vast majority of piperidine alkaloids is the α-amino acid L-lysine.[9][10]

The biosynthetic pathway is a model of enzymatic precision:

-

Initial Decarboxylation: The journey begins with the enzyme lysine decarboxylase (LDC), which removes the carboxyl group from L-lysine to produce the diamine cadaverine.[10]

-

Oxidative Deamination: A copper amine oxidase (CuAO) then catalyzes the oxidative deamination of one of the primary amine groups of cadaverine, yielding 5-aminopentanal.[10]

-

Spontaneous Cyclization (Iminium Ion Formation): 5-aminopentanal exists in equilibrium with its cyclic Schiff base (imine) form, Δ¹-piperideine. This electrophilic iminium ion is the pivotal intermediate in the biosynthesis of a vast array of piperidine alkaloids.[10][11]

-

Elaboration and Diversification: From this central intermediate, nature employs a variety of enzymatic reactions, most notably Mannich-type condensations, to introduce complexity and generate the diverse structures seen in this family, such as pelletierine and lobeline.[9][12]

Sources

- 1. Piperidine - Wikipedia [en.wikipedia.org]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Poisonous Piperidine Plants and the Biodiversity of Norditerpenoid Alkaloids for Leads in Drug Discovery: Experimental Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Piperidine alkaloids - Wikipedia [en.wikipedia.org]

- 5. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 9. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]

- 10. Quinolizidine alkaloid biosynthesis: recent advances and future prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Biomimetic synthesis of 2-substituted N-heterocycle alkaloids by one-pot hydrolysis, transamination and decarboxylative Mannich reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]

The Cornerstone of Stereospecific Therapeutics: An In-depth Guide to the Biological Significance of Chiral Piperidine Derivatives

Abstract

The piperidine ring, a ubiquitous six-membered nitrogenous heterocycle, stands as the most frequently utilized non-aromatic ring in small molecule drugs approved by the Food and Drug Administration (FDA).[1][2] Its true pharmacological power, however, is often unlocked through the precise spatial arrangement of its substituents—a concept known as chirality. This technical guide delves into the profound biological significance of chiral piperidine derivatives, moving beyond a mere catalog of compounds to elucidate the fundamental principles that make stereochemistry a critical determinant of therapeutic efficacy and safety. We will explore how the introduction of a chiral center within the piperidine scaffold dramatically influences physicochemical properties, biological activity, selectivity, and pharmacokinetic profiles. Through an examination of natural products, synthetic drugs, and detailed mechanistic insights, this guide will provide researchers, scientists, and drug development professionals with a comprehensive understanding of why mastering the stereoselective synthesis and application of these derivatives is paramount to modern medicinal chemistry.

Introduction: The Piperidine Scaffold and the Imperative of Chirality

The piperidine motif is a privileged structure in drug discovery, prized for its ability to impart favorable properties such as improved solubility, metabolic stability, and the capacity to engage in crucial hydrogen bonding interactions with biological targets.[3] It is a foundational component in a vast array of pharmaceuticals treating conditions from allergies and diabetes to cancer and central nervous system disorders.[4][5]

However, the therapeutic potential of a piperidine-containing molecule is inextricably linked to its three-dimensional structure. The introduction of one or more chiral centers transforms the piperidine ring into a scaffold capable of stereospecific interactions with inherently chiral biological macromolecules like proteins and nucleic acids. This specificity is the bedrock of modern pharmacology, as different stereoisomers (enantiomers or diastereomers) of a drug can exhibit widely divergent biological activities, potencies, and even toxicological profiles.[6][7]

The significance of chirality in piperidine derivatives can be summarized by its influence on four key aspects of drug design:[6][8]

-

Modulation of Physicochemical Properties: Chirality can alter a molecule's shape, which in turn affects properties like solubility and lipophilicity (logD).[6]

-

Enhancement of Biological Activities and Selectivity: The precise 3D arrangement of functional groups allows for optimal binding to a target receptor or enzyme, leading to increased potency and selectivity for the intended target over off-targets.[8]

-

Improvement of Pharmacokinetic Properties: Stereochemistry can influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[3]

-

Reduction of hERG Toxicity: Strategic placement of chiral centers can mitigate adverse effects, such as cardiotoxicity associated with the blockade of the hERG potassium channel.[8]

Chiral Piperidines in Nature: Evolutionary Blueprints for Bioactivity

Nature has long utilized the chiral piperidine scaffold to create a diverse arsenal of biologically active alkaloids.[9] These natural products serve as invaluable starting points and inspiration for drug discovery programs. The biosynthesis of these compounds often proceeds via stereoselective enzymatic transformations, highlighting the evolutionary importance of precise stereochemistry.[1][2]

One prominent example is Piperine , the alkaloid responsible for the pungency of black pepper.[10] Piperine exhibits a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and anticonvulsant effects.[10][11][12] Its mechanism of action is complex, involving the modulation of various neurotransmitter systems and ion channels, such as Na+ channels.[11]

Another important class of chiral piperidine natural products are the lobelia alkaloids , such as Lobeline , derived from Lobelia inflata.[10] Lobeline has been investigated for its potential in treating drug addiction due to its interaction with nicotinic acetylcholine receptors.[12]

The study of these and other natural alkaloids, like those from the Pinus genera, provides crucial insights into the structure-activity relationships of chiral piperidines and informs the design of novel synthetic analogs with improved therapeutic properties.[13]

The Impact of Chirality on Drug Efficacy: Case Studies from Approved Therapeutics

The pharmaceutical landscape is replete with examples of chiral piperidine-containing drugs where the stereochemistry is critical for therapeutic success. Between 2015 and June 2020, a significant number of FDA-approved drugs incorporated chiral piperidine moieties.[4][8]

Table 1: Examples of FDA-Approved Drugs Containing Chiral Piperidine Scaffolds

| Drug Name | Therapeutic Area | Significance of Chiral Piperidine |

| Methylphenidate | ADHD | The (2R,2'R)-threo isomer is the pharmacologically active component. |

| Paroxetine | Antidepressant | The (3S,4R) isomer is responsible for its potent serotonin reuptake inhibition. |

| Risperidone | Antipsychotic | The specific stereochemistry influences its binding affinity to dopamine and serotonin receptors. |

| Donepezil | Alzheimer's Disease | The chiral piperidine moiety is crucial for its acetylcholinesterase inhibitory activity.[4] |

| Lemborexant | Insomnia | The fluorine-substituted chiral piperidine is key to its high affinity for orexin receptors and favorable pharmacological profile.[14] |

These examples underscore a fundamental principle: for chiral drugs, one enantiomer is often responsible for the desired therapeutic effect (the eutomer), while the other may be less active, inactive, or even contribute to undesirable side effects (the distomer).

Mechanism of Action: How Stereochemistry Dictates Molecular Interactions

The differential activity of stereoisomers stems from their distinct interactions with chiral biological targets. An enzyme's active site or a receptor's binding pocket is a three-dimensional space that will preferentially accommodate a molecule with a complementary shape.

A classic example is the interaction of chiral piperidine derivatives with G-protein coupled receptors (GPCRs). The specific orientation of substituents on the piperidine ring can determine whether the molecule acts as an agonist (activating the receptor) or an antagonist (blocking the receptor).

Diagram 1: Stereospecific Binding to a Receptor

Sources

- 1. Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the ... - RSC Advances (RSC Publishing) DOI:10.1039/C4RA14418J [pubs.rsc.org]

- 2. scispace.com [scispace.com]

- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ajchem-a.com [ajchem-a.com]

- 6. thieme-connect.com [thieme-connect.com]

- 7. WO2010077798A2 - Stereoselective synthesis of piperidine derivatives - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]

- 11. Anticonvulsant mechanisms of piperine, a piperidine alkaloid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Poisonous Piperidine Plants and the Biodiversity of Norditerpenoid Alkaloids for Leads in Drug Discovery: Experimental Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Solubility and Stability of (S)-Ethyl Piperidine-2-carboxylate

Abstract

(S)-Ethyl piperidine-2-carboxylate, also known as Ethyl (S)-pipecolate, is a pivotal chiral building block in modern medicinal chemistry, serving as a key intermediate in the synthesis of numerous pharmaceutical agents.[1] Its physicochemical properties, particularly solubility and stability, are critical parameters that dictate its handling, storage, reaction optimization, and formulation viability. This guide provides a comprehensive technical overview of these characteristics, intended for researchers, chemists, and drug development professionals. We delve into the theoretical basis and practical methodologies for assessing the solubility and stability of this compound, offering field-proven insights and detailed experimental protocols grounded in authoritative standards.

Introduction: The Strategic Importance of this compound

The piperidine moiety is a privileged scaffold in drug discovery, present in a multitude of approved therapeutics. This compound offers a stereochemically defined entry point for constructing complex molecular architectures. Its unique structure is integral to the development of novel drugs, including those targeting neurological disorders.[1]

A thorough understanding of its solubility is paramount for its use in synthesis, dictating solvent selection, reaction concentration, and purification strategies. Equally critical is its stability profile; degradation not only represents a loss of valuable material but can also introduce impurities that may be challenging to remove and could possess undesirable toxicological properties. This guide serves as a foundational resource for leveraging the full potential of this versatile intermediate while mitigating risks associated with its physicochemical liabilities.

Core Physicochemical Properties

A baseline understanding of the intrinsic properties of this compound is essential before exploring its behavior in solution.

| Property | Value | Source |

| Molecular Formula | C₈H₁₅NO₂ | Chem-Impex[1] |

| Molecular Weight | 157.21 g/mol | Chem-Impex[1] |

| Appearance | Colorless to almost clear liquid | Chem-Impex[1] |

| Density | ~1.02 g/mL | Chem-Impex[1] |

| Boiling Point | ~217 °C | Chem-Impex[1] |

| Storage | 2 - 8 °C, under inert gas | TCI, LookChem[2] |

Note: The hydrochloride (HCl) salt form is often used to enhance solubility and stability.[2]

Solubility Profile: A Practical Assessment

Solubility dictates how a compound can be applied in both laboratory and industrial settings. For this compound, its behavior in aqueous and organic media is of primary interest.

Aqueous Solubility

As a secondary amine and an ester, the aqueous solubility of this compound is expected to be pH-dependent. The piperidine nitrogen can be protonated under acidic conditions, forming a more polar, water-soluble salt. Conversely, under neutral or basic conditions, the free base is less polar and exhibits lower aqueous solubility.

Solubility in Organic Solvents

This compound is generally miscible with a wide range of common organic solvents, a property that makes it highly versatile in synthetic chemistry.

| Solvent Class | Examples | Expected Solubility | Rationale & Application Insight |

| Alcohols | Methanol, Ethanol | High / Miscible | The polar nature and hydrogen bonding capability of alcohols make them excellent solvents for reactions and purification (e.g., chromatography). |

| Chlorinated | Dichloromethane (DCM) | High / Miscible | DCM is a common solvent for reactions involving this intermediate due to its inertness and ability to dissolve a wide range of reagents. |

| Ethers | Tetrahydrofuran (THF) | High / Miscible | THF is another versatile solvent for reactions, though peroxide formation must be monitored. |

| Esters | Ethyl Acetate (EtOAc) | High / Miscible | Often used in extraction and chromatography procedures. |

| Aprotic Polar | Acetonitrile (ACN), DMSO | High / Miscible | Suitable for a variety of synthetic transformations and as diluents for analytical methods like HPLC. |

| Hydrocarbons | Hexanes, Heptane | Low | The non-polar nature of hydrocarbons makes them poor solvents for this compound. They are primarily used as anti-solvents for crystallization or in chromatographic mobile phases to modulate retention. |

Experimental Protocol: Aqueous Solubility Determination (Shake-Flask Method)

This protocol is based on the OECD Guideline 105, a globally recognized standard for determining water solubility.[3][4][5][6]

Causality: The shake-flask method is the gold standard for determining the saturation solubility of a compound.[7] By agitating an excess of the substance in water for an extended period, we ensure that a true thermodynamic equilibrium is reached between the dissolved and undissolved phases. This provides the most accurate measure of its intrinsic water solubility at a given temperature.

Workflow Diagram: Shake-Flask Solubility Determination

Caption: Workflow for OECD 105 Shake-Flask Method.

Step-by-Step Methodology:

-

Preparation: Into several glass vials, add an amount of this compound estimated to be in excess of its solubility limit.

-

Solvent Addition: Add a precise volume of purified water (or buffer of a specific pH) to each vial. Prepare sets in triplicate for each condition to be tested (e.g., pH 4.0, 7.0, and 9.0).

-

Equilibration: Tightly cap the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C ± 0.5 °C). Agitate for a preliminary period of 24 hours. After 24 hours, take a sample for analysis. Continue agitating and sample again at 48 hours. Equilibrium is confirmed when the concentration values between the two time points are within experimental error (<5% difference).

-

Phase Separation: Once equilibrium is reached, stop agitation and allow the vials to stand to let coarse material settle. For robust separation, centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes).

-

Sampling: Carefully withdraw an aliquot of the clear supernatant. To ensure no particulate matter is transferred, filter the aliquot through a chemically inert syringe filter (e.g., 0.22 µm PTFE).

-

Quantification: Dilute the filtered sample as necessary and quantify the concentration of this compound using a pre-validated, stability-indicating HPLC-UV method.

Stability Profile: Ensuring Material Integrity

Stability testing is crucial for defining storage conditions, predicting shelf-life, and understanding potential degradation pathways that could impact product quality and safety.

Forced Degradation (Stress Testing)

Forced degradation studies are a regulatory requirement under ICH Q1A guidelines and are designed to intentionally degrade the compound to identify likely degradation products and establish the intrinsic stability of the molecule.[8][9][10] The goal is to achieve 5-20% degradation, which is sufficient to detect and identify degradants without completely destroying the main compound.[9][11]

Workflow Diagram: Forced Degradation Study

Caption: Workflow for a typical Forced Degradation Study.

Key Degradation Pathways

For an ester of a secondary amine, the most anticipated degradation pathway is hydrolysis.

-

Acid-Catalyzed Hydrolysis: In the presence of acid and water, the ester undergoes hydrolysis to yield piperidine-2-carboxylic acid (pipecolic acid) and ethanol.[12] This reaction is reversible, and using an excess of water drives the equilibrium toward the hydrolysis products.[13]

-

Base-Mediated Hydrolysis (Saponification): Under basic conditions, the ester is irreversibly hydrolyzed to form the carboxylate salt of pipecolic acid and ethanol.[13][14][15] This reaction typically proceeds faster than acid-catalyzed hydrolysis and goes to completion.[13]

Hypothesized Hydrolysis Pathway

Caption: Primary hydrolysis degradation pathway.

Protocol: Development of a Stability-Indicating HPLC Method

A stability-indicating method is a validated analytical procedure that can accurately and selectively quantify the decrease in the concentration of the active compound while simultaneously detecting its degradation products.